Aposcopolamine
Overview
Description
Scientific Research Applications
Aposcopolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of tropane alkaloids.
Industry: It is used as an insecticide and anesthetic in various industrial applications.
Mechanism of Action
Target of Action
Aposcopolamine, also known as Apohyoscine, is a bio-active isolate of Datura ferox and several species of Physochlaina . It primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, affecting various physiological functions such as heart rate, digestion, and salivary gland secretion .
Mode of Action
This compound acts as a nonselective muscarinic antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter that signals through muscarinic receptors . By inhibiting these receptors, this compound interferes with the transmission of nerve impulses in the parasympathetic nervous system .
Biochemical Pathways
The antagonistic action of this compound on mAChRs affects several biochemical pathways. For instance, it impacts the cholinergic synapses , cGMP/PKG pathway , and calcium signaling . These pathways are involved in various physiological processes, including memory formation, muscle contraction, and cell proliferation .
Pharmacokinetics
The pharmacokinetics of this compound depend on the dosage form . Only 2.6% of non-metabolized this compound is excreted in urine, suggesting a first-pass metabolism after oral administration . To minimize side effects and improve bioavailability, a transdermal therapeutic system (TTS-patch) has been developed .
Result of Action
The result of this compound’s action is primarily the reduction of parasympathetic activity. This leads to effects such as increased heart rate, reduced salivary and bronchial secretions, and relaxation of smooth muscle in the gastrointestinal tract . Its central effects include sedation, antiemesis (prevention of vomiting), and amnesia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption of orally administered this compound. Additionally, factors such as body temperature and skin condition can influence the absorption rate of the drug from the TTS-patch
Biochemical Analysis
Biochemical Properties
Aposcopolamine has been found to interact closely with ACHE, ADRA2A, and CHRM2 . By inhibiting the enzyme acetylcholinesterase, this compound effectively prevents the breakdown of acetylcholine . Consequently, this compound leads to increased levels of acetylcholine, thereby eliciting a range of effects on the nervous system .
Cellular Effects
The increase in acetylcholine levels due to this compound’s inhibition of acetylcholinesterase can have various effects on cells. Acetylcholine is a neurotransmitter that plays a crucial role in many functions of the body including muscle movement, breathing, heart rate, and learning. Therefore, an increase in acetylcholine levels can potentially influence these cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . The increased acetylcholine can then bind to its receptors, influencing various cellular and molecular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aposcopolamine can be synthesized through the isolation from natural sources like Datura ferox. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes such as crystallization and chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then purified using techniques like distillation and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Aposcopolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst like palladium.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A tropane alkaloid with similar effects on the nervous system.
Hyoscyamine: A tropane alkaloid with similar chemical structure and pharmacological effects.
Uniqueness: Aposcopolamine is unique due to its specific binding affinity for acetylcholinesterase, adrenergic receptor alpha-2A, and muscarinic acetylcholine receptor M2 . This makes it particularly effective in research related to Alzheimer’s disease and other neurological conditions .
Properties
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVDCBKBUSUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903573 | |
Record name | NoName_4268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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